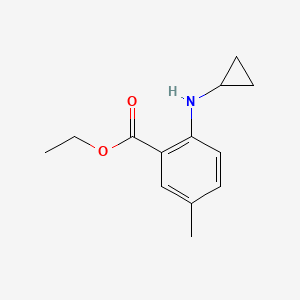

![molecular formula C15H15N3O2S B2829828 (2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097939-76-7](/img/structure/B2829828.png)

(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

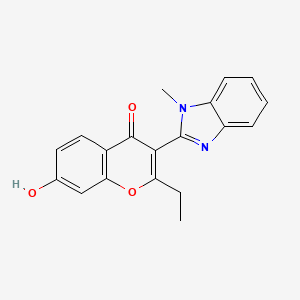

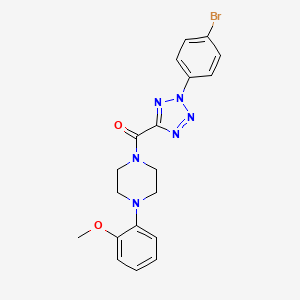

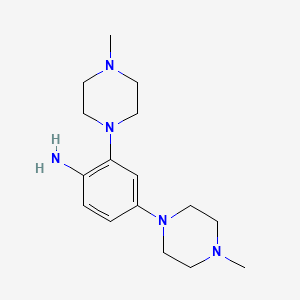

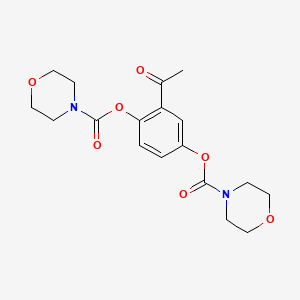

Chalcones, which include compounds like the one you mentioned, are a type of organic compound that consists of two aromatic rings (phenyl groups) connected by a three-carbon α,β-unsaturated carbonyl system . They are known for their wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .

Synthesis Analysis

The synthesis of chalcones typically involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde (or ketone) and a ketone (or aldehyde), in the presence of a base, to form a β-hydroxy ketone (an aldol), followed by dehydration to yield an α,β-unsaturated ketone .Molecular Structure Analysis

The molecular structure of chalcones can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The exact structure would depend on the specific substituents on the phenyl rings and the α,β-unsaturated carbonyl system.Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in nucleophilic addition reactions, cycloaddition reactions, and can act as precursors in the synthesis of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones depend on their specific structure. Factors such as the nature and position of substituents on the phenyl rings can influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

- Researchers have investigated the antimicrobial properties of this compound. It exhibits moderate antimicrobial activity against selected pathogens . Further studies could explore its potential as a novel antimicrobial agent.

- Chalcones, including this compound, belong to a class of open-chain flavonoids. They display a wide range of pharmacological activities, such as antibacterial, antifungal, antioxidant, and anti-inflammatory effects .

- Chalcones have applications in materials science, including nonlinear optics, optoelectronics, and conductive organic solar cells .

- Chalcones have been studied as marine biofouling prevention agents . Investigating the efficacy of this compound in preventing biofouling could be relevant for marine industries.

- The thiadiazole ring in this compound is a versatile scaffold studied in medicinal chemistry . Researchers could investigate its potential as an anticancer agent or explore other therapeutic applications.

Antimicrobial Activity

Pharmacological Properties

Materials Science and Optoelectronics

Biofouling Prevention

Medicinal Chemistry and Drug Development

Mecanismo De Acción

Direcciones Futuras

Given the wide range of biological activities exhibited by chalcones, future research could focus on exploring their potential uses in medicine, such as in the treatment of cancer, inflammation, and infectious diseases . Additionally, research could also focus on improving the methods for synthesizing chalcones to increase their yield and purity.

Propiedades

IUPAC Name |

(E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)20-14-10-16-21-17-14/h1-7,10,13H,8-9,11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFHLXBIMKNVEN-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3aR,6aS)-2-[(6-chloropyridazin-3-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2829749.png)

![1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2829750.png)

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)

![5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2829764.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)